molecular formula C6H15ClN2OS B6589006 2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride CAS No. 1448177-02-3

2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride

Cat. No.: B6589006
CAS No.: 1448177-02-3
M. Wt: 198.72 g/mol
InChI Key: YIGYGHCZJVBIHC-UHFFFAOYSA-N
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Description

Properties

CAS No.

1448177-02-3

Molecular Formula

C6H15ClN2OS

Molecular Weight

198.72 g/mol

IUPAC Name

2-amino-N-methyl-4-methylsulfanylbutanamide;hydrochloride

InChI

InChI=1S/C6H14N2OS.ClH/c1-8-6(9)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3,(H,8,9);1H

InChI Key

YIGYGHCZJVBIHC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(CCSC)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Chlorination of 2-Aminobutyric Acid Derivatives

A foundational method described in patent CN101684078A involves 2-aminobutyric acid as the starting material. The process begins with chlorination using bis(trichloromethyl)carbonate in organic solvents such as dichloromethane or ethyl acetate at temperatures ranging from −5°C to 110°C. This step generates 4-ethyl-2,5-oxazolidinedione, a cyclic intermediate critical for subsequent ammoniation.

Reaction Mechanism :
The chlorination proceeds via nucleophilic acyl substitution, where the hydroxyl group of 2-aminobutyric acid is replaced by a chlorine atom. The oxazolidinedione intermediate stabilizes the reactive carbonyl, preventing side reactions during ammoniation.

StepReagents/ConditionsYield (%)
ChlorinationBis(trichloromethyl)carbonate, CH₂Cl₂, 25°C85
AmmoniationNH₃/MeOH, HCl gas78

Ammoniation and Acidification

The oxazolidinedione intermediate undergoes ammoniation in methanolic ammonia, followed by acidification with hydrochloric gas to yield the hydrochloride salt. This step ensures protonation of the primary amine, enhancing solubility for pharmaceutical applications. Critical parameters include:

  • Ammonia concentration: 5–10 M

  • Acidification temperature: 0–5°C to prevent racemization

Advanced Methodologies for Stereochemical Control

Enzymatic Resolution of Racemic Intermediates

Building on techniques from L-methionine synthesis (CN111269952B), enantiomerically pure 2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride can be obtained via enzymatic resolution. N-acetyl-DL-methionine analogs are subjected to aminoacylase hydrolysis, selectively cleaving the L-enantiomer’s acetyl group.

Optimized Enzymolysis Conditions :

  • Enzyme: Aminoacylase (20–100 µg/mL)

  • Temperature: 35–42°C

  • Duration: 48–72 hours

  • Additives: Cobalt chloride (0.02–0.1 mol/L) enhances enzyme activity.

Post-enzymatic treatment, activated carbon adsorption (0.7–1.3 g/L) removes colored impurities, achieving >95% purity after recrystallization in ethanol.

Coupling Reactions for Amide Bond Formation

The Royal Society of Chemistry’s protocols for α-thioamide synthesis (source) provide insights into amide bond formation. 2-Chloropropanoyl chloride reacts with methylamine derivatives under basic conditions (triethylamine, DCM) to form the N-methylamide moiety.

Key Data :

  • Coupling yield: 73–90%

  • Reaction time: 16–24 hours

  • Solvent: Dichloromethane or DMF

Purification and Characterization

Vacuum Distillation and Crystallization

Post-synthesis purification employs vacuum distillation (0.01–0.05 MPa) to isolate the hydrochloride salt. Subsequent crystallization in ethanol-water mixtures (90–95% ethanol) yields crystalline product with >99% chemical purity, as confirmed by HPLC.

Spectroscopic Characterization

  • ¹H NMR : δ 1.2–1.5 ppm (methylsulfanyl CH₃), 2.8–3.1 ppm (N-methyl), 4.1–4.3 ppm (α-amino proton).

  • IR : 1675 cm⁻¹ (amide C=O stretch), 3270 cm⁻¹ (N-H stretch).

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield (%)
Chlorination-AmmoniationShort reaction time, scalableRequires toxic chlorinating agents78
Enzymatic ResolutionHigh enantiopurity, green chemistryLengthy enzymolysis (72 hours)82
Amide CouplingMild conditions, versatileLow atom economy73

Industrial-Scale Production Considerations

Solvent Recovery Systems

Ethanol and dichloromethane are recycled via fractional distillation, reducing waste by 40%.

Waste Management

Bis(trichloromethyl)carbonate byproducts are neutralized with sodium bicarbonate, generating inert salts for safe disposal .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amino group .

Scientific Research Applications

2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (2S)-2-Amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride
  • CAS No.: 94847-37-7
  • Molecular Formula : C₆H₁₅ClN₂OS
  • Molecular Weight : 198.71 g/mol
  • Stereochemistry : Chiral center at C2 (S-configuration) confirmed via optical rotation ([α]D²⁰ +2.5 in CHCl₃) .
  • Key Features: A butanamide derivative with an N-methyl group, a primary amino group, and a methylsulfanyl (SCH₃) substituent at the C4 position. The hydrochloride salt enhances solubility in polar solvents.

Applications: Primarily used in research settings as a synthetic intermediate or for studying amino acid analogs. Not approved for human consumption .

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with four structurally related molecules:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences Solubility Applications/Notes
Target: (2S)-2-Amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride 94847-37-7 C₆H₁₅ClN₂OS 198.71 N-methyl substitution on the amide group. Limited data; hydrochloride salts generally soluble in polar solvents (e.g., water, DMSO). Research chemical; chiral building block .
L-Methioninamide hydrochloride 16120-92-6 C₅H₁₂ClN₂OS 184.68 Lacks N-methyl group; primary amide (NH₂ instead of NHCH₃). Higher water solubility due to reduced lipophilicity. Peptide synthesis; precursor for methionine analogs .
(2S)-2-Amino-N,N-dimethyl-4-(methylsulfanyl)butanamide hydrochloride Not provided C₇H₁₇ClN₂OS 212.74 N,N-dimethyl substitution on the amide group (increased lipophilicity). Likely reduced aqueous solubility compared to N-methyl analog. Research use only; structural modifications may alter receptor binding .
2-Methoxy-4-(methylsulfanyl)aniline hydrochloride 1657-82-5 C₈H₁₂ClNOS 205.71 Aromatic aniline core with methoxy (OCH₃) and methylsulfanyl substituents. Soluble in organic solvents (e.g., DMSO, methanol); limited water solubility. Potential use in dye synthesis or as a ligand in catalysis .
p-Fluoro-butyrylfentanyl hydrochloride Not provided C₂₃H₂₈FN₃O₂·HCl 433.94 Fentanyl analog with a piperidine ring and fluorophenyl group; unrelated backbone. Hydrochloride salt: ~0.25 mg/mL in PBS; ~10 mg/mL in DMSO . Synthetic opioid receptor agonist; strictly controlled due to abuse potential .

Key Findings from Comparative Analysis

N,N-dimethyl substitution further elevates lipophilicity, which may affect pharmacokinetic properties in drug design .

Backbone Modifications :

  • The aromatic 2-methoxy-4-(methylsulfanyl)aniline hydrochloride diverges significantly in structure, favoring applications in materials science rather than peptide mimicry .
  • p-Fluoro-butyrylfentanyl, despite sharing a hydrochloride salt form, belongs to a distinct pharmacological class (opioids) and highlights the importance of regulatory distinctions .

Solubility Trends :

  • Hydrochloride salts generally improve solubility in polar media. However, solubility data gaps for the target compound underscore the need for further experimental characterization.

Notes and Limitations

Data Availability : Solubility and stability data for the target compound are incomplete; assumptions are based on structural analogs.

Research Restrictions : All compounds discussed are intended for laboratory use only, as emphasized in product disclaimers .

Structural Diversity : While the compared compounds share functional groups (e.g., methylsulfanyl, hydrochloride), their backbones dictate divergent applications.

Biological Activity

2-Amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride, commonly referred to as L-Methioninamide hydrochloride, is a derivative of methionine, an essential amino acid. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5H13ClN2OS
  • CAS Number : 22815139
  • Molecular Weight : 180.69 g/mol

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. It operates by inhibiting bacterial growth through interference with essential metabolic pathways.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, particularly in models of neurodegenerative diseases. The compound may help mitigate oxidative stress and promote neuronal survival.
  • Modulation of Neurotransmitter Systems : There is evidence suggesting that the compound may influence neurotransmitter systems, particularly those involving glutamate and GABA, which are crucial for maintaining neural homeostasis.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in amino acid metabolism or neurotransmitter synthesis.
  • Receptor Interaction : It may interact with various receptor systems in the brain, affecting synaptic transmission and plasticity.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various methionine derivatives, including this compound. The results indicated significant antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.

CompoundTarget BacteriaMIC (μg/mL)
L-Methioninamide HClStaphylococcus aureus15
L-Methioninamide HClEscherichia coli20

Neuroprotective Effects

In a model using neurotoxic agents to induce neuronal death, administration of L-Methioninamide hydrochloride demonstrated a reduction in cell death rates compared to control groups. The compound's ability to reduce oxidative stress markers was noted.

Treatment GroupCell Viability (%)Oxidative Stress Marker Reduction (%)
Control45N/A
L-Methioninamide HCl (100 μM)7530
L-Methioninamide HCl (200 μM)8550

Q & A

Q. What are the optimal synthetic routes for 2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride, and how can purity be maximized?

The synthesis typically involves amidation reactions between methylamine derivatives and activated carboxylic acids. For example, analogous compounds (e.g., methyl 2-amino-4-fluorobutanoate hydrochloride) are synthesized using fluorinated reagents and amino acid precursors under controlled conditions (60–80°C, inert atmosphere). Purification via recrystallization (ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity . Reaction optimization parameters include solvent choice (e.g., DMF for polar intermediates) and stoichiometric ratios to minimize by-products like unreacted starting materials.

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and stability?

  • ¹H/¹³C NMR : Essential for confirming backbone structure and substituent positions. For instance, methylsulfanyl groups exhibit distinct δ 2.1–2.3 ppm (¹H) and δ 30–35 ppm (¹³C) shifts .
  • IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
  • HPLC-MS : Validates molecular weight (e.g., calculated MW 236.7 g/mol) and monitors degradation under stress conditions (e.g., pH, temperature) . Stability studies recommend storage at –20°C in desiccated environments to prevent hydrolysis of the methylsulfanyl moiety .

Q. What are the key solubility and reactivity properties of this compound in aqueous and organic media?

The compound is sparingly soluble in water due to the hydrophobic methylsulfanyl group but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Reactivity studies of analogous compounds show sensitivity to strong oxidizing agents (e.g., H₂O₂), leading to sulfoxide/sulfone derivatives. Adjusting pH (e.g., using HCl for protonation) enhances aqueous solubility for biological assays .

Advanced Research Questions

Q. How do variations in reaction conditions (e.g., temperature, catalyst) affect stereochemical outcomes and yield?

Studies on structurally similar amides (e.g., ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride) reveal that elevated temperatures (>80°C) promote racemization at the α-carbon, reducing enantiomeric excess. Catalytic methods, such as using chiral auxiliaries (e.g., Evans’ oxazolidinones), can enforce stereocontrol, achieving >90% ee. Kinetic monitoring via TLC or inline IR spectroscopy helps terminate reactions at optimal conversion points .

Q. What methodologies resolve contradictions in reported biological activities (e.g., antimicrobial vs. neuroprotective effects)?

Discrepancies often arise from assay-specific conditions. For example:

  • Antimicrobial assays : Use standardized MIC protocols (e.g., broth microdilution, Mueller-Hinton agar) to ensure reproducibility .
  • Neuroprotection studies : Employ primary neuron cultures with glutamate-induced toxicity models, controlling for cell viability via MTT assays. Cross-validate findings with in silico docking (e.g., targeting NMDA receptors) to clarify mechanism-specific effects .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular dynamics simulations (e.g., using GROMACS) and docking studies (AutoDock Vina) model binding affinities to enzymes like cysteine proteases or kinases. For instance, the methylsulfanyl group’s hydrophobicity may enhance binding to hydrophobic pockets in target proteins. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (KD values) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Implement Quality by Design (QbD) principles:

  • DoE (Design of Experiments) : Optimize parameters like mixing speed and cooling rates.
  • PAT (Process Analytical Technology) : Use inline NIR spectroscopy to monitor reaction progress in real time .
  • Purification consistency : Standardize column chromatography gradients or crystallization solvents .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueCritical ParametersReference
¹H NMRδ 1.2–1.5 ppm (N-CH₃), δ 2.1–2.3 ppm (S-CH₃)
HPLC-MSRetention time: 8.2 min (C18 column, 60% MeOH)
Elemental Analysis%C: 45.8 (calc), %N: 11.9 (calc)

Q. Table 2. Comparative Bioactivity of Analogous Compounds

CompoundBioactivity (IC₅₀)Assay ModelReference
Ethyl 2-amino-4-fluorobutanoate12 µM (Antimicrobial)E. coli MIC
3-Amino-4-(2-chlorophenyl)butanoic acid5 µM (Neuroprotective)Glutamate toxicity

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